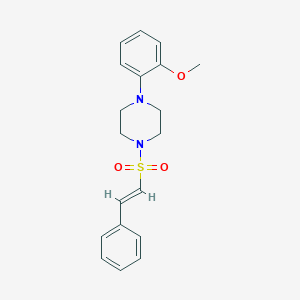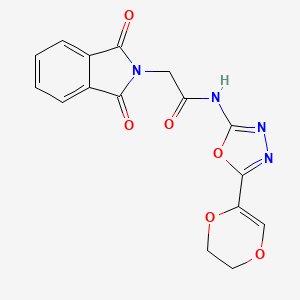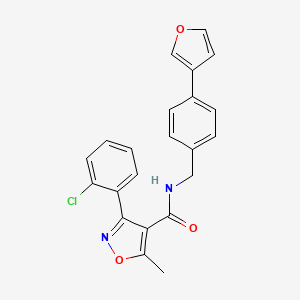![molecular formula C14H10ClN3O2 B2497379 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile CAS No. 945299-67-2](/img/structure/B2497379.png)
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile is an organic compound with a complex structure, featuring both nitro and nitrile functional groups
Mechanism of Action
Target of Action
It is structurally similar to tolfenamic acid , which targets cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in inflammation and energy metabolism, respectively.
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a cyclooxygenase inhibitor, it could prevent the conversion of arachidonic acid to prostaglandins , molecules involved in inflammation and pain signaling.
Biochemical Pathways
The inhibition of cyclooxygenases disrupts the prostaglandin synthesis pathway , reducing the production of prostaglandins and thus alleviating inflammation and pain . The inhibition of pantothenate kinase could affect the Coenzyme A (CoA) synthesis pathway , potentially influencing energy metabolism .
Pharmacokinetics
Its structural analog, tolfenamic acid, is known to be well absorbed and widely distributed in the body . It’s reasonable to hypothesize that 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile might have similar properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, changes in CoA levels could have various downstream effects on cellular metabolism .
Biochemical Analysis
Biochemical Properties
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile plays a vital role in biochemical reactions. It interacts with enzymes such as cyclooxygenases, which are involved in the synthesis of prostaglandins. This interaction inhibits the formation of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in the regulation of gene expression, such as transcription factors, influencing various cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of essential transcription factors . This compound also induces apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of cyclooxygenases, preventing the formation of prostaglandins from arachidonic acid . This inhibition reduces inflammation and pain. Additionally, this compound promotes the degradation of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical properties . Prolonged exposure may lead to degradation, affecting its efficacy and cellular interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . Higher doses may lead to toxic effects, including gastrointestinal disturbances and liver toxicity . Understanding the dosage-dependent effects is essential for determining the therapeutic window and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetics and pharmacodynamics . Additionally, this compound affects metabolic flux and metabolite levels, impacting cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms, ensuring its intracellular localization . Once inside the cells, it interacts with binding proteins that facilitate its distribution to specific cellular compartments . This targeted distribution is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, influencing its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and regulates gene expression . Understanding its subcellular localization is essential for elucidating its molecular mechanisms and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile typically involves multiple steps. One common method starts with the nitration of 2-chlorotoluene to produce 2-chloro-5-nitrotoluene. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 3-chloro-2-methylaniline under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide.
Major Products
Reduction: The major product is 2-[(3-Chloro-2-methylphenyl)amino]-5-aminobenzonitrile.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative used as a non-steroidal anti-inflammatory drug.
3-Chloro-2-methylaniline: A precursor in the synthesis of various organic compounds.
Uniqueness
2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile is unique due to its combination of nitro and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3-chloro-2-methylanilino)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-9-12(15)3-2-4-13(9)17-14-6-5-11(18(19)20)7-10(14)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKHBPWVZVOLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/new.no-structure.jpg)

![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2497307.png)

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)

![2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2497317.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2497318.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)
